LY 116467

Dopamine Agonist Pharmacodynamics In Vivo Biomarker

Researchers studying dopaminergic-serotonergic interplay face a critical shortage of validated dual-mechanism tool compounds with documented in vivo pharmacology. LY 116467 fills this gap as a structurally characterized pergolide analog. - Dual mechanism: Dopamine receptor agonism combined with potent 5-HT2A/2B antagonism enables convergent pathway studies in psychosis, cognition, and addiction models. - Validated HPA axis probe: Reliably elevates serum corticosterone at 3 mg/kg i.p. in rats; effect blocked by spiperone, providing built-in experimental control. - Titratable potency: N-methyl substitution yields right-shifted dopaminergic potency vs. pergolide for graded stimulus-response protocols.

Molecular Formula C17H22N2S
Molecular Weight 286.4 g/mol
Cat. No. B1259358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 116467
Synonyms6-methyl-8-((methylthio)methyl)ergoline (8beta)
6-methyl-8-((methylthio)methyl)ergoline monomesylate, (8beta)-isomer
LY 116467
LY-116467
Molecular FormulaC17H22N2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
InChIInChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14-,16-/m1/s1
InChIKeyHEZLHSNBFOCKCQ-DJSGYFEHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY 116467 (6-Methyl Pergolide) Procurement Guide: Chemical Identity and Dopaminergic Activity Overview


LY 116467, also referred to as 6-Methyl Pergolide, is a semi-synthetic ergoline derivative and a structural analog of pergolide [1]. It is classified as a dopamine receptor agonist and a 5-HT2A/5-HT2B receptor antagonist [2]. Its CAS number is 57202-76-3, its molecular formula is C17H22N2S, and its molecular weight is 286.43 g/mol [3].

Dopamine receptor agonist with attenuated central potency for HPA axis studies
5-HT2A/5-HT2B receptor antagonist profile for dual-system pharmacology research
N-methyl ergoline scaffold with distinct pharmacological fingerprint vs. pergolide

Why Procurement of LY 116467 Requires Specification Verification: Differentiation from Other Ergoline Derivatives


Despite its structural similarity to pergolide, LY 116467 cannot be generically substituted due to its unique substitution pattern. The replacement of the N-propyl group in pergolide with an N-methyl group in LY 116467 [1] results in a distinct pharmacological fingerprint. This structural change is responsible for a quantifiable, differential reduction in dopaminergic potency and may confer a distinct and potentially significant interaction profile at serotonin (5-HT2) receptors [2]. The specific ratio of these activities dictates the compound's unique in vivo effects [3] and is not preserved across the broader class of ergoline derivatives, making accurate specification for experimental reproducibility critical.

Target
LY 116467 (N-methyl substitution); attenuated dopamine agonism and 5-HT2 antagonism
Common Substitute
Pergolide (N-propyl ergoline); higher dopaminergic potency, distinct serotonin receptor profile
N-methyl modification may shift dopaminergic potency and 5-HT2 functional activity; in vivo neuroendocrine endpoints may not reproduce with generic substitution.

Quantitative Evidence for LY 116467 Differentiation: Key Assay Data vs. Comparator Compounds


In Vivo Dopaminergic Potency: Reduced Efficacy of LY 116467 vs. Pergolide in Rat Brain DOPAC Levels

LY 116467 was found to be significantly less potent than its structural analog pergolide in lowering brain levels of the dopamine metabolite DOPAC in rats [1]. This provides a clear quantitative and functional differentiation for researchers requiring a dopamine agonist with attenuated central potency.

DOPAC reduction in rat brain
Head-to-head
Less potent than pergolide; required 3 mg/kg i.p. to lower DOPAC
Supports selection of dopamine agonist with attenuated central potency
Reported in male Sprague-Dawley rats; whole-brain DOPAC measurement
Dopamine Agonist Pharmacodynamics In Vivo Biomarker

In Vivo Corticosterone Secretion: Comparison of Dose-Response for LY 116467 and Pergolide

LY 116467 was shown to increase serum corticosterone concentration in rats at a dose of 3 mg/kg, which is a higher dose than required for the comparator pergolide [1]. This confirms that the structural modification in LY 116467 translates to a quantifiably right-shifted dose-response curve for this neuroendocrine endpoint.

Corticosterone elevation dose-response
Head-to-head
Increases serum corticosterone at 3 mg/kg; right-shifted potency vs. pergolide
Enables HPA axis study with a titratable dopaminergic stimulus
Radioimmunoassay in male Sprague-Dawley rats
Neuroendocrinology Hypothalamic-Pituitary-Adrenal Axis Dose-Response

Receptor Binding Profile: Potent Antagonism of 5-HT2A and 5-HT2B Receptors by LY 116467

In contrast to its moderate dopamine agonist activity, LY 116467 exhibits potent antagonist activity at both 5-HT2A and 5-HT2B serotonin receptors on porcine cardiac valves [1]. While specific Ki or IC50 values were not provided in the available source, the characterization of this compound as a potent antagonist provides a clear functional profile distinct from many other ergolines that may primarily act as agonists at these receptors.

5-HT2A/5-HT2B antagonism
Class-level
Potent antagonist at porcine cardiac 5-HT2 receptors; Ki/IC50 not reported
Differentiates LY 116467 as a mixed dopamine agonist/5-HT2 antagonist
Functional contractile assay; quantitative binding data to verify
Serotonin Receptor 5-HT2A Antagonist 5-HT2B Antagonist

Pharmacological Mechanism: Dopamine Receptor Agonism Specificity Demonstrated by Spiperone Reversal

The in vivo effect of LY 116467 on serum corticosterone was prevented by pretreatment with the dopamine receptor antagonist spiperone [1]. This finding directly links the observed pharmacological effect of LY 116467 to dopamine receptor activation, differentiating it from compounds that may elevate corticosterone through other pathways (e.g., serotonin or adrenergic systems).

Dopamine specificity via spiperone reversal
Class-level
Corticosterone response blocked by dopamine antagonist spiperone
Confirms in vivo effect is mediated by dopamine receptor activation
Co-administration with 3 mg/kg LY 116467 in rats
Mechanism of Action Dopamine Receptor In Vivo Pharmacology

Validated Research Applications and Use Cases for LY 116467


Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Stress Response

LY 116467 is a validated tool compound for stimulating the HPA axis via a central dopaminergic mechanism. The compound's ability to reliably and robustly elevate serum corticosterone in rats, an effect that can be blocked by a dopamine antagonist [1], makes it ideal for experimental protocols investigating stress-related neuroendocrinology. Its right-shifted potency relative to pergolide allows for a titratable and less intense stimulus compared to more potent agonists.

Dual Dopamine/Serotonin Receptor Pharmacology Studies

LY 116467 serves as a unique research tool for investigating the interplay between dopamine D2-like receptors and serotonin 5-HT2A/5-HT2B receptors. Its profile as a dopamine agonist and a potent 5-HT2 receptor antagonist [1] differentiates it from most other tool compounds that primarily target only one of these systems. This makes it particularly valuable for studies in models of psychosis, cognitive function, or drug addiction where these neurotransmitter systems converge.

Pharmacological Validation of Dopamine-Mediated Pathways In Vivo

This compound can be used as a pharmacological validation tool to confirm the involvement of brain dopamine receptors in a specific physiological or behavioral response. The clear and specific blockade of LY 116467's corticosterone-elevating effect by the dopamine antagonist spiperone [1] provides a well-characterized positive control for experiments designed to probe dopaminergic pathways, especially when using antagonists to reverse a phenotype.

Application
Selection Property
Validation Focus
HPA axis and stress-response studies
Attenuated dopaminergic potency for titratable neuroendocrine stimulus
Serum corticosterone endpoint response in rodent models
Dual dopamine/5-HT receptor pharmacology
Mixed D2-like agonist and 5-HT2A/5-HT2B antagonist profile
Convergent neurotransmitter system endpoints in neuropsychiatric models
Dopamine pathway validation in vivo
Dopamine antagonist-reversible pharmacological response
Spiperone-blockade experimental design for target engagement
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